Teferrol (IPC) vs. Ferrous Sulfate: Quantified Superiority in Oral Tolerability with Comparable Efficacy in Adults
In a 2023 quasi-experimental study comparing the efficacy and safety of oral Teferrol (Iron Polymaltose Complex) to Ferrous Sulfate in 120 pregnant women with IDA, both treatments resulted in significant improvements in hemoglobin and ferritin. However, after two months of follow-up, the Iron Polymaltose Complex group demonstrated a statistically significant greater improvement in both hemoglobin and ferritin levels (p<0.001) compared to the Ferrous Sulfate group [1]. A separate randomized controlled trial in 118 children found Ferrous Sulfate to be more effective at raising hemoglobin (mean change: 1.35±0.80 g/dL for FS vs. 0.90±1.00 g/dL for IPC; p=0.003) and ferritin (mean change: 1.62±0.63 for FS vs. 0.82±1.06 for IPC; p=0.000) after one month [2]. Regarding tolerability, a 2023 study on prophylactic iron supplementation in 200 pregnant women reported a significantly higher incidence of side effects with Ferrous Sulfate (43%) compared to Iron Polymaltose Complex (16%) (p<0.001) [3].
| Evidence Dimension | Efficacy (Mean Change in Hemoglobin) & Tolerability (Incidence of Adverse Effects) |
|---|---|
| Target Compound Data | IPC (Teferrol): ΔHb = 0.90±1.00 g/dL (in children, 1mo) [2]; ADR Incidence = 16% (in pregnancy) [3] |
| Comparator Or Baseline | Ferrous Sulfate: ΔHb = 1.35±0.80 g/dL (in children, 1mo) [2]; ADR Incidence = 43% (in pregnancy) [3] |
| Quantified Difference | ΔHb: 0.45 g/dL greater increase with Ferrous Sulfate in children (p=0.003) [2]. ADR Incidence: 27% lower absolute incidence with Teferrol (IPC) (p<0.001) [3]. |
| Conditions | RCT in children (n=148) aged 6-12 years with IDA, 6mg/kg/day elemental iron for 1 month [2]. Quasi-experimental study in 120 pregnant women, 2-month follow-up [1]. Prophylactic study in 200 pregnant women [3]. |
Why This Matters
This data quantifies a critical trade-off for procurement: the choice between the higher hematologic response rate of Ferrous Sulfate versus the superior patient tolerability and adherence profile of Teferrol (IPC).
- [1] Heema K, et al. THE SAFETY AND EFFICACY OF IRON POLYMALTOSE COMPLEX VERSUS FERROUS SULPHATE IN THE TREATMENT OF IRON DEFICIENCY ANEMIA IN PREGNANCY. NJMS. 2023;04(03):0581. View Source
- [2] Bakht S, et al. Comparison of efficacy and tolerability of iron polymaltose complex with ferrous sulphate in treatment of children with iron deficiency anemia. RMJ. 2022;47(3):606-609. View Source
- [3] Koc BL, et al. Comparison of the Prophylactic Use of Iron Polymaltose Complex and Ferrous Sulfate Iron Preparations in Terms of Efficacy and Side Effect Profile in Pregnant Women. ACH Medical Journal. 2023;2(4):221-225. View Source
